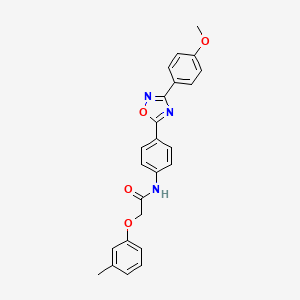
N-cyclopentyl-2-(N-methyl4-methylbenzenesulfonamido)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2-(N-methyl4-methylbenzenesulfonamido)acetamide, also known as CPMA, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. CPMA belongs to the class of sulfonamide compounds, which have been used in medicine for decades due to their antibacterial and antifungal properties. However, CPMA has a unique structure that sets it apart from other sulfonamide compounds, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of N-cyclopentyl-2-(N-methyl4-methylbenzenesulfonamido)acetamide involves its ability to bind to the active site of carbonic anhydrase enzymes, preventing the conversion of carbon dioxide to bicarbonate ions. This leads to a decrease in acid production and an increase in pH, which can be beneficial in certain medical conditions such as glaucoma and epilepsy.
Biochemical and Physiological Effects:
N-cyclopentyl-2-(N-methyl4-methylbenzenesulfonamido)acetamide has been shown to have several biochemical and physiological effects in the body. In addition to its inhibitory activity on carbonic anhydrase enzymes, N-cyclopentyl-2-(N-methyl4-methylbenzenesulfonamido)acetamide has been shown to have anti-inflammatory and antioxidant properties. These properties make it a promising candidate for the treatment of inflammatory disorders and oxidative stress-related conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclopentyl-2-(N-methyl4-methylbenzenesulfonamido)acetamide is its high inhibitory activity on carbonic anhydrase enzymes, which makes it a valuable tool for studying the role of these enzymes in various physiological processes. However, one limitation of N-cyclopentyl-2-(N-methyl4-methylbenzenesulfonamido)acetamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on N-cyclopentyl-2-(N-methyl4-methylbenzenesulfonamido)acetamide. One area of interest is its potential as a therapeutic agent for the treatment of glaucoma, a condition characterized by increased intraocular pressure. N-cyclopentyl-2-(N-methyl4-methylbenzenesulfonamido)acetamide has been shown to reduce intraocular pressure in animal models, making it a promising candidate for further study in this area. Another area of interest is its potential as an anti-inflammatory agent, which could have implications for the treatment of inflammatory disorders such as arthritis and inflammatory bowel disease. Further research is needed to fully understand the potential of N-cyclopentyl-2-(N-methyl4-methylbenzenesulfonamido)acetamide in these and other areas of medicine.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-2-(N-methyl4-methylbenzenesulfonamido)acetamide involves several steps, starting with the reaction of cyclopentylamine with ethyl chloroacetate to produce N-cyclopentylglycine ethyl ester. This intermediate is then reacted with N-methyl-4-methylbenzenesulfonamide in the presence of a coupling agent to yield N-cyclopentyl-2-(N-methyl4-methylbenzenesulfonamido)acetamide. The synthesis of N-cyclopentyl-2-(N-methyl4-methylbenzenesulfonamido)acetamide has been optimized to improve yield and purity, making it a viable compound for further research.
Applications De Recherche Scientifique
N-cyclopentyl-2-(N-methyl4-methylbenzenesulfonamido)acetamide has been studied for its potential as a therapeutic agent in several areas of medicine. One area of interest is its ability to inhibit the activity of carbonic anhydrase enzymes, which play a role in the regulation of acid-base balance and fluid secretion in the body. N-cyclopentyl-2-(N-methyl4-methylbenzenesulfonamido)acetamide has been shown to have a higher inhibitory activity than other sulfonamide compounds, making it a promising candidate for the development of new carbonic anhydrase inhibitors.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-13-3-6-15(7-4-13)26(22,23)20(2)12-18(21)19-14-5-8-16-17(11-14)25-10-9-24-16/h3-8,11H,9-10,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNSUOHLJMBEJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6680352 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cycloheptyl-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711286.png)








![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7711354.png)



![2-ethoxy-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711383.png)